Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
CAS No.: 1373253-22-5
Cat. No.: VC0173179
Molecular Formula: C8H12F3NO5
Molecular Weight: 259.181
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373253-22-5 |
|---|---|
| Molecular Formula | C8H12F3NO5 |
| Molecular Weight | 259.181 |
| IUPAC Name | methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H11NO3.C2HF3O2/c1-9-6(8)5-4-7-2-3-10-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
| Standard InChI Key | MEZYADQKFXKWSH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate (CAS No. 1373253-22-5) is characterized by its molecular formula C8H12F3NO5 and a molecular weight of 259.18 g/mol . The compound consists of two components: methyl morpholine-2-carboxylate and trifluoroacetic acid, forming a salt complex . This chemical entity features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and one nitrogen atom, with a methyl ester substitution at the 2-position.
The compound's structural characteristics can be summarized in the following table:
| Parameter | Specification |
|---|---|
| CAS Number | 1373253-22-5 |
| Molecular Formula | C8H12F3NO5 |
| Molecular Weight | 259.18 g/mol |
| IUPAC Name | methyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid |
| InChIKey | MEZYADQKFXKWSH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O |
Structural Features and Chemical Reactivity
The molecular architecture of methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate confers specific chemical behaviors that make it valuable in research contexts. The morpholine ring serves as a versatile scaffold that can participate in various chemical transformations. The nitrogen atom in the morpholine ring possesses nucleophilic properties, while the oxygen atom can engage in hydrogen bonding interactions, contributing to the compound's solubility characteristics and binding affinity to biological targets.
The trifluoromethyl group, derived from the trifluoroacetic acid component, introduces significant electronic effects that influence the compound's reactivity profile. This group is strongly electron-withdrawing, which can enhance the acidity of adjacent protons and alter the reactivity of nearby functional groups. Additionally, the presence of the methyl ester at the 2-position of the morpholine ring provides a site for potential further functionalization through hydrolysis, transesterification, or reduction reactions.
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, purification of methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate typically involves recrystallization techniques to achieve the high purity standards required for research applications. The commercially available product is typically offered with a purity specification of approximately 95% . Characterization methods likely include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Applications in Research and Development
Pharmaceutical Research Applications
Methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate has gained significant attention in pharmaceutical research due to its structural features and potential biological activities. The compound is classified as a protein degrader building block, indicating its utility in targeted protein degradation research—an emerging therapeutic strategy that aims to selectively eliminate disease-causing proteins .
The morpholine moiety present in this compound contributes to its pharmaceutical relevance, as molecules containing this structural element often display a diverse range of pharmacological activities. Research has shown that compounds featuring morpholine rings can exhibit antimicrobial and anticancer properties, making derivatives like methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate valuable starting materials in medicinal chemistry investigations.
Structural Chemistry and Crystallographic Studies
Crystal Structure Characteristics
While specific crystallographic data for methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is limited in the available literature, studies on related compounds containing trifluoroacetate moieties provide insights into potential structural arrangements. Crystal structures of similar compounds often reveal specific intermolecular interactions, particularly hydrogen bonding networks involving the carboxylate oxygen atoms of the trifluoroacetate group .
In related trifluoroacetate salt structures, the carboxylate group typically displays C-O bond lengths that are nearly equivalent (approximately 1.23-1.25 Å), indicative of resonance stabilization and delocalization of negative charge . The trifluoromethyl group often adopts specific conformations influenced by electronic repulsions and crystal packing forces.
Intermolecular Interactions and Packing Arrangements
The arrangement of molecules in crystal structures of trifluoroacetate salts frequently shows characteristic hydrogen bonding patterns. These typically involve the carboxylate oxygen atoms acting as hydrogen bond acceptors, interacting with various hydrogen bond donors from neighboring molecules . Such interactions can significantly influence the physical properties of the compound, including solubility, melting point, and stability.
The presence of the morpholine ring in methyl morpholine-2-carboxylate 2,2,2-trifluoroacetate would likely contribute additional hydrogen bonding capabilities through the nitrogen atom, potentially forming complex three-dimensional networks in the crystalline state. These structural features can be crucial for understanding the compound's behavior in different environments and its interactions with biological targets.
| Safety Aspect | Recommended Measures |
|---|---|
| Personal Protection | Use appropriate gloves, eye protection, and laboratory coats |
| Workplace Controls | Work in well-ventilated areas or under fume hoods |
| Exposure Prevention | Avoid skin contact, inhalation, and ingestion |
| Storage | Store in tightly closed containers in cool, dry areas away from incompatible materials |
| Disposal | Follow institutional and local regulations for chemical waste disposal |
| Parameter | Specification |
|---|---|
| Typical Purity | ≥95% |
| Common Package Size | 1 gram |
| Intended Use | Research, professional manufacturing, industrial applications |
| Storage Recommendations | Cool, dry conditions in sealed containers |
| Shelf Life | Dependent on storage conditions (typically 1-2 years under proper storage) |
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